ethyl 3-formyl-1H-indole-2-carboxylate

Overview

Description

Ethyl 3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Ethyl 3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to interact with various targets, including CRTH2 receptors , Indoleamine 2,3-dioxygenase (IDO) , Cannabinoid CB1 receptors , and Human Reticulocyte 15-Lipoxygenase-1 . These targets play crucial roles in various biological processes, including inflammation, immune response, neurotransmission, and lipid metabolism .

Mode of Action

The compound’s interaction with its targets leads to various biological changes. For instance, as an IDO inhibitor, it can modulate the immune response by affecting tryptophan metabolism . As a CRTH2 antagonist, it can influence inflammatory responses

Biochemical Pathways

This compound can affect several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting IDO, it can influence the kynurenine pathway, which plays a role in immune regulation . As a CRTH2 antagonist, it can affect the prostaglandin D2 pathway, which is involved in inflammation .

Pharmacokinetics

The lipophilicity and water solubility of a compound can impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biological context. For example, as an IDO inhibitor, it could potentially suppress the immune response . As a CRTH2 antagonist, it could potentially reduce inflammation

Preparation Methods

The synthesis of ethyl 3-formyl-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with ethyl formate under specific conditions. One common method includes dissolving indole-2-carboxylic acid in thionyl chloride at 0°C, followed by the addition of absolute ethanol at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid, malononitrile, and ethyl cyanoacetate . Major products formed from these reactions include benzofuro[3,2-b]indole and pyrazolo[1,2-b]phthalazines .

Scientific Research Applications

Synthesis and Transformations

Ethyl 3-formyl-1H-indole-2-carboxylate serves as a key intermediate in various synthetic pathways. Notably, it has been utilized in the synthesis of:

- Pyridazino[4,5-b]indole Derivatives : These derivatives have shown promise as inhibitors of monoamine oxidase, an important target in treating neurodegenerative diseases .

- Aplysinopsin Analogues : Aplysinopsin is a marine-derived alkaloid with notable biological activity. The transformation of this compound into aplysinopsin analogues demonstrates its utility in developing compounds with potential therapeutic effects .

- β-Carboline Thiohydantoin Analogues : These compounds are explored for their neuroprotective and anticancer properties, showcasing the compound's versatility in generating bioactive molecules .

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against HIV integrase. The indole scaffold has been optimized to enhance binding interactions with the integrase enzyme, leading to promising candidates for further development as integrase inhibitors .

Inhibitors of Monoamine Oxidase

The synthesis of pyridazino[4,5-b]indole derivatives from this compound has led to the discovery of potent monoamine oxidase inhibitors, which are crucial in managing depression and anxiety disorders. These derivatives have been shown to possess improved selectivity and potency compared to existing treatments .

Data Table of Applications and Findings

Case Study 1: Synthesis of Pyridazino Derivatives

A study highlighted the synthesis of pyridazino[4,5-b]indole derivatives from this compound. The resulting compounds were tested for their inhibitory effects on monoamine oxidase, showing IC50 values significantly lower than those of traditional inhibitors, indicating enhanced efficacy .

Case Study 2: Development of Integrase Inhibitors

Another research effort focused on optimizing the structure of derivatives based on this compound to improve their binding affinity to HIV integrase. The optimized compounds demonstrated promising antiviral activity with IC50 values in the low micromolar range, suggesting potential as therapeutic agents against HIV .

Comparison with Similar Compounds

Ethyl 3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as ethyl indole-2-carboxylate and indole-3-acetic acid . While all these compounds share the indole nucleus, this compound is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Biological Activity

Ethyl 3-formyl-1H-indole-2-carboxylate (EFIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications in drug development.

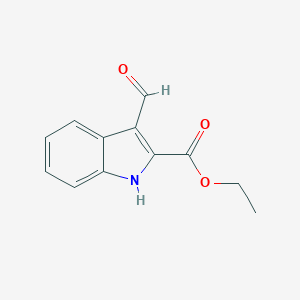

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol. Its structure features an indole core with a formyl group at the 3-position and an ethyl ester at the 2-position, which contributes to its reactivity and biological activity.

The biological activity of EFIC is primarily attributed to its interaction with various biological targets:

- Indoleamine 2,3-dioxygenase (IDO) : EFIC acts as an inhibitor of IDO, which is involved in tryptophan metabolism and immune regulation. By inhibiting this enzyme, EFIC can modulate immune responses, potentially enhancing anti-tumor immunity.

- CRTH2 Receptors : The compound has been shown to interact with CRTH2 receptors, which are involved in inflammatory responses. This interaction may contribute to its anti-inflammatory effects.

- Cannabinoid CB1 Receptors : EFIC may also affect cannabinoid signaling pathways, suggesting potential applications in pain management and neuroprotection.

Antimicrobial Activity

EFIC exhibits notable antimicrobial properties against various pathogens:

- Bacterial Strains : Studies have demonstrated that EFIC has antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains indicate potent activity .

- Fungal Strains : EFIC also shows antifungal activity against Candida albicans, disrupting cell membranes and inhibiting essential enzymes necessary for fungal growth.

Anticancer Activity

Research indicates that EFIC possesses cytotoxic effects against cancer cells:

- Mechanism of Action : The compound downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells. Quantitative studies reveal its effectiveness against specific cancer types, suggesting potential as a chemotherapeutic agent.

Anti-inflammatory Effects

EFIC's interaction with inflammatory pathways suggests it may serve as an anti-inflammatory agent. By modulating the activity of CRTH2 receptors and other inflammatory mediators, it could be beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics

The pharmacokinetic profile of EFIC is influenced by its lipophilicity and water solubility, which affect its bioavailability. Understanding these properties is crucial for optimizing its therapeutic use and formulation in drug development.

Research Findings and Case Studies

Recent studies have focused on the synthesis of EFIC derivatives to enhance its biological activity:

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| EFIC | Anticancer | Varies by cell line | Induces apoptosis |

| Derivative A | HIV Integrase Inhibitor | 0.13 | Effective against HIV-1 integrase |

| Derivative B | Antimicrobial | Varies by strain | Exhibits broad-spectrum activity |

These findings highlight the potential for structural modifications to improve efficacy and target specificity in drug development.

Properties

IUPAC Name |

ethyl 3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTMDXSOGQARCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408416 | |

| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18450-27-6 | |

| Record name | Ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18450-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What makes ethyl 3-formyl-1H-indole-2-carboxylate a useful starting material in organic synthesis?

A1: The structure of this compound features two key reactive groups: an aldehyde at the 3-position and an ethyl ester at the 2-position of the indole ring. These functionalities allow for diverse chemical transformations. For instance, the aldehyde readily undergoes condensation reactions with various nucleophiles, as demonstrated by its reactions with thiosemicarbazide [], hydrazine derivatives [], and active methylene compounds like 2-thiohydantoin and rhodanine []. These reactions provide access to a wide range of substituted indoles, including aplysinopsin and β-carboline thiohydantoin analogues [], and pyridazino[4,5-b]indoles [], which often exhibit interesting biological properties.

Q2: What biological activities have been reported for compounds derived from this compound?

A2: Studies show that derivatives of this compound possess promising antimicrobial and anticancer activities. For example, a series of 1,3,5-substituted 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole derivatives, synthesized from this compound, demonstrated moderate in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Furthermore, indolyl-hydrazones derived from this compound exhibited potent cytotoxicity against breast cancer cells (MCF-7) [], with some exhibiting significant kinase inhibition against targets such as PI3K, CDK2, AKT-1, and EGFR [].

Q3: How does the structure of the synthesized compounds influence their biological activity?

A3: Structure-activity relationship (SAR) studies are crucial for understanding the impact of structural modifications on biological activity. For instance, the study investigating indolyl-hydrazones as kinase inhibitors found that the presence of specific substituents on the hydrazone moiety significantly influenced their potency against MCF-7 cells and their kinase inhibition profiles []. This highlights the importance of systematic structural modifications and SAR studies to optimize the desired biological activity of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.